The synthesis of N-Acetyl Cefdinir involves the acetylation of cefdinir, which can be achieved through various chemical methods. The process typically includes:
The reaction can be represented as follows:
This method enhances the compound's stability and antibacterial activity compared to its parent compound, cefdinir.
N-Acetyl Cefdinir has a complex molecular structure characterized by the presence of a beta-lactam ring fused with a thiazine ring. The empirical formula for N-Acetyl Cefdinir is , with a molecular weight of approximately 412.44 g/mol.
The structural representation includes:
Feature | Description |
---|---|
Molecular Formula | |
Molecular Weight | 412.44 g/mol |
Functional Groups | Beta-lactam, Thiazine, Acetyl |
N-Acetyl Cefdinir undergoes various chemical reactions that are significant for its antibacterial activity. The primary reaction mechanism involves:
The compound's stability against beta-lactamase enzymes allows it to maintain effectiveness against resistant strains of bacteria .
The mechanism of action for N-Acetyl Cefdinir primarily revolves around its ability to inhibit bacterial cell wall synthesis. It accomplishes this through:
This mechanism makes N-Acetyl Cefdinir effective against various gram-positive and gram-negative bacteria, including strains resistant to other antibiotics .
N-Acetyl Cefdinir exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | White to off-white powder |
Solubility | Soluble in water |
Stability | Enhanced stability due to acetylation |
N-Acetyl Cefdinir is primarily used in clinical settings for treating various bacterial infections. Its applications include:
Chemoenzymatic routes leverage biological catalysts to achieve precise modifications of the cefdinir scaffold. N-Acetyl cefdinir (1), chemically designated as (6R,7R)-7-((Z)-2-(2-Acetamidothiazol-4-yl)-2-(hydroxyimino)acetamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[[4.2.0]]oct-2-ene-2-carboxylic acid [7], serves as a pivotal intermediate in synthesizing bioactive analogs. Two primary strategies dominate:
Critical enzymatic reactions include N-acyltransferase-mediated modifications, which introduce diverse acyl groups at the C-2′ position of the thiazole ring. Thioesterase (TE) domains further catalyze ring formation or transacylation, enhancing structural diversity [8].
Table 1: Chemoenzymatic Approaches for N-Acetyl Cefdinir Synthesis
Method | Key Reagent | Catalyst | Yield (%) | Advantage |
---|---|---|---|---|
ManNAc6N3 pathway | 6-Azido-ManNAc | N-Acyltransferase | 72–78 | Enables azide-alkyne click chemistry |
Enzymatic precursor | ManNAc6NAc | TE domains | 85–92 | Fewer steps; higher atom economy |
Acyl modifications at the 2′-position of the thiazolyl moiety significantly alter β-lactamase affinity and membrane permeability. Key findings include:
The Z-configured hydroxyimino moiety at C-7 is essential; isomerization to the E-form diminishes antibacterial potency by disrupting target binding [6].
Table 2: Impact of Acyl Modifications on N-Acetyl Cefdinir Bioactivity
Acyl Group | Structure | β-Lactamase Stability | MIC90 vs. S. aureus (μg/mL) | Plasma Half-Life (h) |
---|---|---|---|---|
Acetyl (reference) | -COCH₃ | Moderate | 4.0 | 1.8 |
Trifluoroacetyl | -COCF₃ | High | 1.0 | 1.5 |
Formyl | -CHO | Low | 6.5 | 0.9 |
Hexanoyl | -COC₅H₁₁ | Moderate | 2.2 | 1.2 |
Solid-Phase Synthesis employs resin-bound intermediates (e.g., 2-chlorotrityl chloride resin) to anchor the cephem core. Sequential acylation with N-acetylthiazolyl-activated esters achieves 85–92% yield [1] [10]. Key advantages include:
Solution-Phase Synthesis uses silicon dioxide-protected intermediates in organic solvents (acetonitrile/tetrahydrofuran). Despite moderate yields (65–78%), it offers flexibility:
Table 3: Yield and Efficiency of Synthetic Methods
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Overall Yield | 85–92% | 65–78% |
Reaction Time | 8–12 hours | 18–24 hours |
Key Solvent | Dichloromethane | Acetonitrile/THF |
Purification | Resin washing; minimal HPLC | Column chromatography |
Epimerization Risk | <1% | 10–15% |
Solution-phase routes remain valuable for synthesizing novel acyl analogs, though solid-phase methods dominate for bulk production of N-acetyl cefdinir due to superior efficiency [4] [9] [10].
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.: 548-74-3
CAS No.:
CAS No.: